![molecular formula C19H26ClNO3 B14006006 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride CAS No. 6269-11-0](/img/structure/B14006006.png)
2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes both hydrophilic and hydrophobic components, making it versatile in different chemical environments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the core structure through a series of nucleophilic substitutions and reductions. Common reagents used in these reactions include ethylamine, hydroxyethylamine, and various phenyl derivatives. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and automated systems helps in optimizing the reaction efficiency and reducing production costs.
化学反应分析
Types of Reactions
2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions often require specific conditions such as inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like dichloromethane, ethanol, and water are frequently used depending on the reaction type.
Major Products
The major products formed from these reactions include various substituted phenylethanol derivatives, which can be further utilized in different chemical syntheses.
科学研究应用
2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism by which 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets include enzymes and receptors that are crucial in various biochemical pathways. The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-hydroxyphenyl)-2-phenylethanol;hydrochloride
- 2-[Methyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride
- 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrobromide
Uniqueness
What sets 2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride apart from similar compounds is its specific combination of functional groups, which provides a unique balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications where solubility and interaction with both aqueous and organic phases are crucial.
属性
CAS 编号 |
6269-11-0 |
|---|---|
分子式 |
C19H26ClNO3 |
分子量 |
351.9 g/mol |
IUPAC 名称 |
2-[ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride |
InChI |
InChI=1S/C19H25NO3.ClH/c1-3-20(13-14-21)18(15-7-5-4-6-8-15)19(22)16-9-11-17(23-2)12-10-16;/h4-12,18-19,21-22H,3,13-14H2,1-2H3;1H |
InChI 键 |
QDDRXPQTLRZZKQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCO)C(C1=CC=CC=C1)C(C2=CC=C(C=C2)OC)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
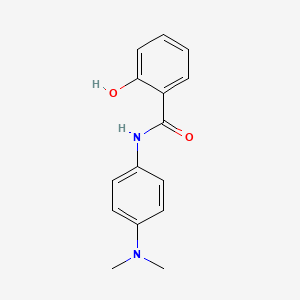
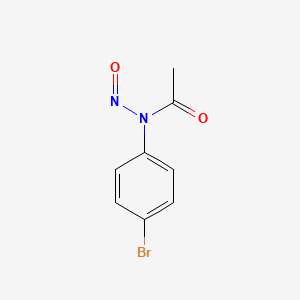
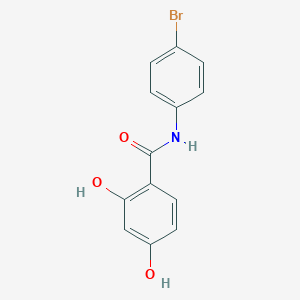
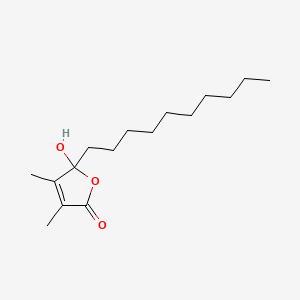
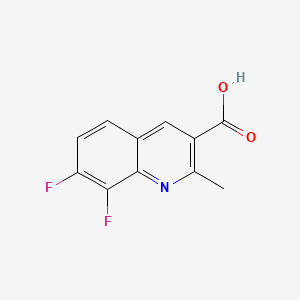
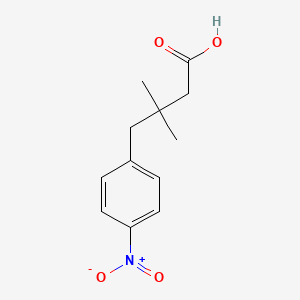
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
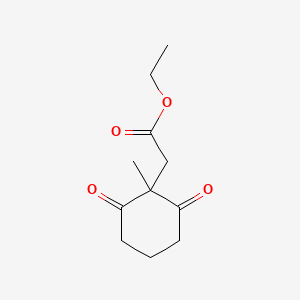
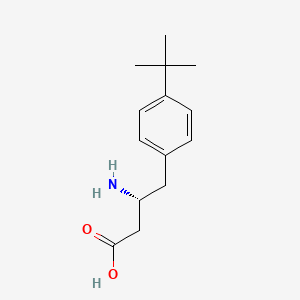

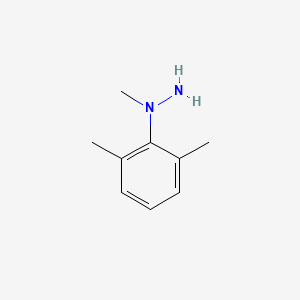
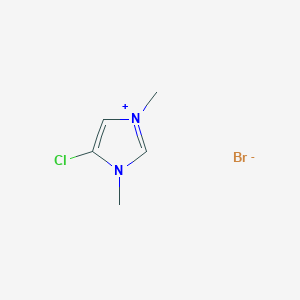
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
